
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid with a fluoromethyl and methylocta-dien-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of simpler hydrocarbons .
Aplicaciones Científicas De Investigación
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated organic molecules and those with methylocta-dien-ol groups. Examples include:
- Acetic acid derivatives with different substituents.
- Fluoromethylated compounds with varying chain lengths.
- Methylocta-dien-ol compounds with different functional groups .
Uniqueness
What sets acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol apart is its combination of fluoromethyl and methylocta-dien-ol groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
76481-05-5 |
|---|---|
Fórmula molecular |
C12H21FO3 |
Peso molecular |
232.29 g/mol |
Nombre IUPAC |
acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H17FO.C2H4O2/c1-9(2)4-3-5-10(8-11)6-7-12;1-2(3)4/h4,6,12H,3,5,7-8H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
UEWFMKJUKWUYFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCO)CF)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


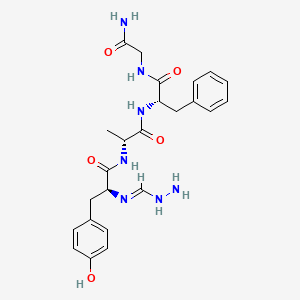
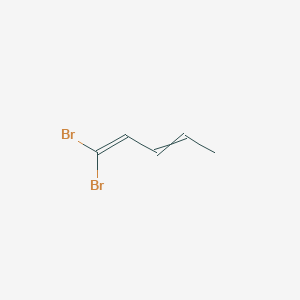
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
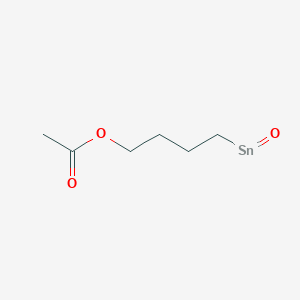
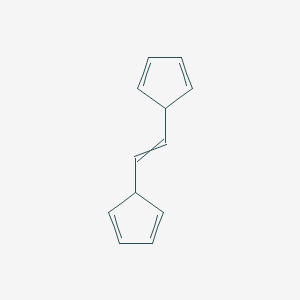

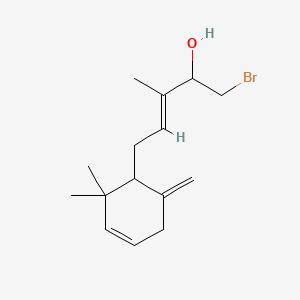
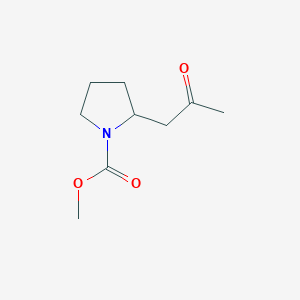
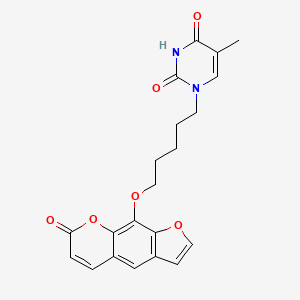
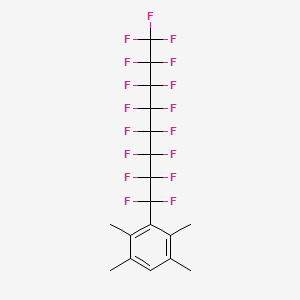
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)

